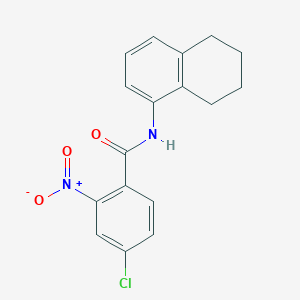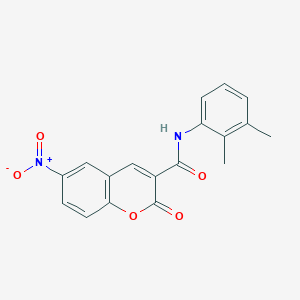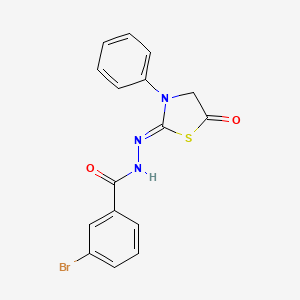
4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in the regulation of cell growth and proliferation. By inhibiting these enzymes, 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide can alter the cellular processes that they regulate, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide are diverse and depend on the specific cellular processes that are affected by this compound. Some of the most notable effects of this compound include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the disruption of cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its potency as an inhibitor of certain enzymes. This makes it a valuable tool for studying the mechanisms of action of these enzymes and for identifying potential drug targets. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that are commonly used in lab experiments.
However, there are also some limitations to using 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments. One of the main limitations is its relatively high cost, which can make it difficult to use in large-scale experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to study its long-term effects on cellular processes.
Orientations Futures
There are many potential future directions for research involving 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of research that is particularly promising involves the development of new cancer therapies based on the anti-tumor properties of this compound. Additionally, this compound could be used to study the mechanisms of action of other enzymes involved in cellular processes, leading to the identification of new drug targets. Finally, there is also potential for the development of new synthetic methods for producing 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, which could make this compound more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a multi-step process that involves the reaction of several different chemicals. One of the most common methods for synthesizing this compound involves the reaction of 4-chloro-2-nitrobenzoic acid with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.
Applications De Recherche Scientifique
4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biological processes. For example, this compound has been shown to be a potent inhibitor of certain enzymes involved in the regulation of cell growth and proliferation. As a result, it has been used to study the role of these enzymes in cancer development and progression.
Propriétés
IUPAC Name |
4-chloro-2-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-12-8-9-14(16(10-12)20(22)23)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h3,5,7-10H,1-2,4,6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRMMCUSYONWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5822992.png)
![(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine](/img/structure/B5822993.png)



![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)

![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5823055.png)
![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)

![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)
![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)
